

2-Chloro-3-fluoro-6-methylpyridine physical properties

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Compound of Interest

Compound Name: 2-Chloro-3-fluoro-6-methylpyridine

Cat. No.: B1452155

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An In-depth Technical Guide to the Physical Properties of **2-Chloro-3-fluoro-6-methylpyridine**

Introduction: Beyond the Structure

For the medicinal chemist and process development scientist, a molecule's identity extends far beyond its two-dimensional structure. The physical properties of an intermediate are the governing principles that dictate its behavior, from storage and handling to its reactivity and purification. **2-Chloro-3-fluoro-6-methylpyridine** is a substituted pyridine derivative of increasing importance in the synthesis of complex molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals.^{[1][2][3]} Its unique arrangement of chloro, fluoro, and methyl substituents on the pyridine ring imparts specific reactivity, making it a valuable building block.^{[1][2]}

This guide provides an in-depth examination of the core physical properties of **2-Chloro-3-fluoro-6-methylpyridine**. We move beyond a simple listing of values to explain the causality behind how these properties are determined and why they are critical for practical application in a research and development setting. The protocols described herein are designed as self-validating systems, ensuring that the data generated is reliable and reproducible, a cornerstone of scientific integrity.

Part 1: Chemical Identity and Core Physical Properties

A precise understanding of a compound's identity and its fundamental physical constants is the mandatory first step before its inclusion in any synthetic workflow. The following tables summarize the key identifiers and reported physical properties for **2-Chloro-3-fluoro-6-methylpyridine**.

Table 1: Compound Identification

Identifier	Value	Source
IUPAC Name	2-chloro-3-fluoro-6-methylpyridine	[4]
Synonyms	2-Chloro-3-fluoro-6-picoline	[1][4][5]
CAS Number	374633-32-6	[1][4][5]
Molecular Formula	C ₆ H ₅ ClFN	[4][5][6]
Molecular Weight	145.56 g/mol	[4][6]
Canonical SMILES	CC1=NC(=C(C=C1)F)Cl	[4]
InChI Key	BGDYLOGCMJAUHR-UHFFFAOYSA-N	[4]

Table 2: Summary of Physical Properties

Property	Reported Value	Comments & Significance
Physical State	Solid, Light yellow crystal	[1][5] Dictates handling procedures (spatula vs. syringe) and dissolution requirements.
Purity	≥98.0%	[1] High purity is essential for stoichiometric accuracy in reactions.
Melting Point	Not reported in surveyed literature.	Critical Data Gap. Must be determined experimentally before use. See Protocol 1.
Boiling Point	$167.8 \pm 35.0 \text{ } ^\circ\text{C}$ (at 760 mmHg)	[1] High uncertainty suggests this is a predicted value. Experimental verification is required for purification by distillation.
Density	~1.3 g/cm ³	[1] Useful for calculating molar concentrations for reactions run neat or for process scale-up calculations.
Flash Point	$55.3 \pm 25.9 \text{ } ^\circ\text{C}$	[1] High uncertainty. The value suggests the compound may be combustible, requiring careful heating.
Solubility	No specific data available.	Critical Data Gap. Must be determined experimentally to select appropriate reaction and purification solvents. See Protocol 2.

Part 2: Experimental Determination of Key Physical Properties

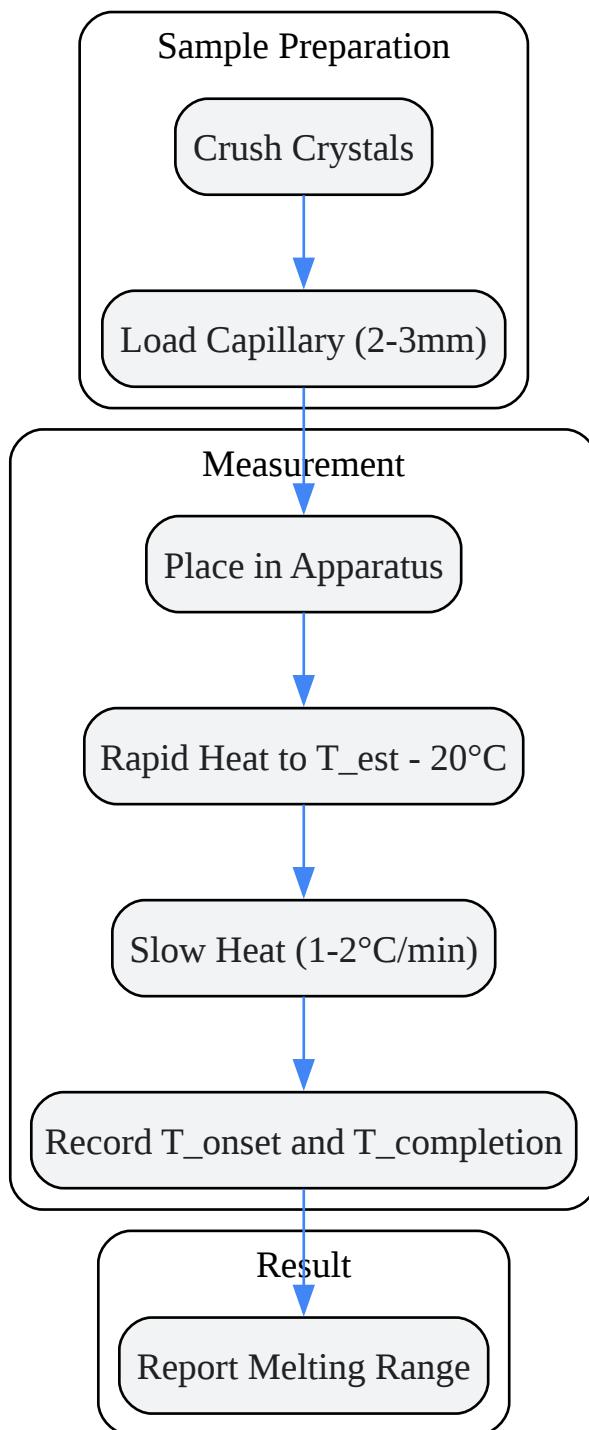
The data gaps and high uncertainty in reported values for this compound necessitate experimental verification. The following protocols are standard, reliable methods for determining these critical properties in a research laboratory.

Protocol 1: Melting Point Determination via Capillary Method

Expertise & Rationale: The melting point is one of the most fundamental indicators of a solid compound's purity. A sharp, narrow melting range typically signifies high purity, while a broad, depressed range suggests the presence of impurities. The capillary method is a standard technique requiring minimal sample. The rate of heating is critical; a slow ramp rate around the expected melting point is essential for accuracy.

Methodology:

- **Sample Preparation:** Finely crush a small sample of the light yellow crystals[1] on a watch glass using a spatula.
- **Capillary Loading:** Tap the open end of a capillary tube into the powdered sample to force a small amount of material into the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. Aim for a packed sample height of 2-3 mm.
- **Instrument Setup:** Place the loaded capillary into a calibrated melting point apparatus.
- **Rapid Heating:** Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point (if unknown, a preliminary rapid run can establish an approximate range).
- **Precise Determination:** Decrease the heating rate to 1-2 °C per minute.
- **Observation:** Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting "point" is reported as this range.

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Caption: Workflow for Melting Point Determination.

Protocol 2: Solubility Profile Assessment

Expertise & Rationale: A compound's solubility profile is paramount for its use as a synthetic reagent. It dictates the choice of reaction solvents, which in turn affects reaction kinetics, and informs the selection of solvent systems for chromatography and recrystallization. A systematic screen across solvents of varying polarity and functionality (protic vs. aprotic) is a cost-effective and scientifically rigorous approach.

Methodology:

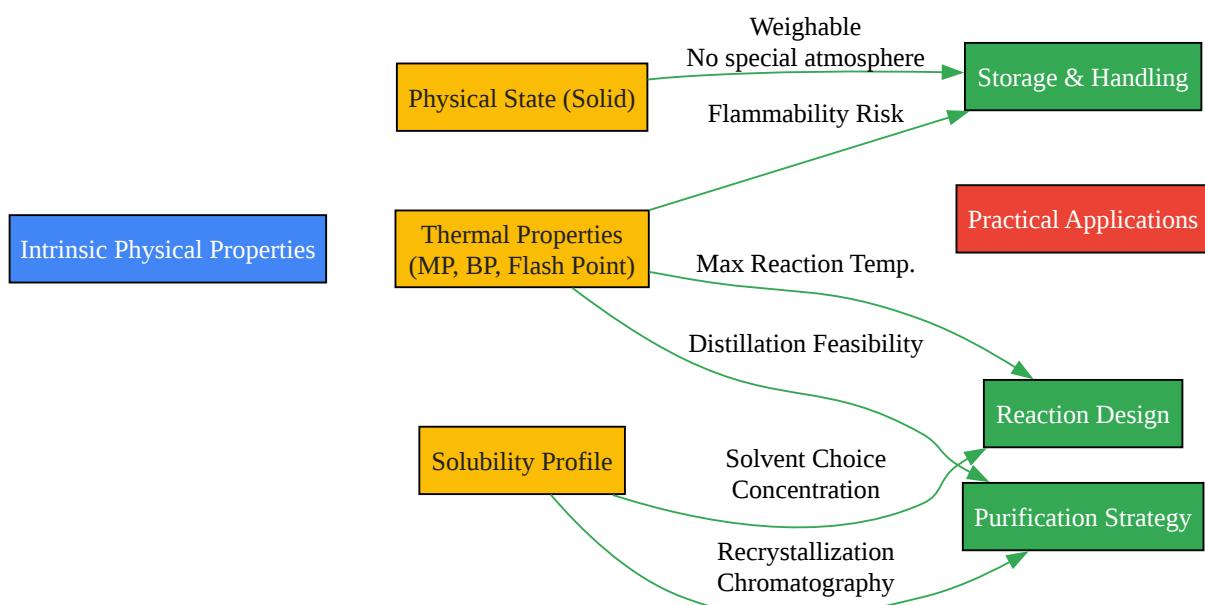
- **Solvent Selection:** Prepare a panel of common laboratory solvents. A recommended starting set includes:
 - Protic Polar: Water, Methanol, Ethanol
 - Aprotic Polar: Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
 - Aprotic Non-polar: Hexanes, Toluene, Dichloromethane (DCM)
- **Sample Preparation:** Weigh approximately 10 mg of **2-Chloro-3-fluoro-6-methylpyridine** into separate, labeled small vials.
- **Solvent Addition:** Add the first selected solvent to a vial in 0.1 mL increments.
- **Observation:** After each addition, vortex the vial for 30 seconds and visually inspect for complete dissolution. Record the volume of solvent required.
- **Classification:** Categorize the solubility based on the volume of solvent needed to dissolve the 10 mg sample (e.g., <1 mL = Very Soluble, 1-10 mL = Soluble, >10 mL = Sparingly Soluble/Insoluble).
- **Repeat:** Repeat steps 3-5 for each solvent in the panel.

Part 3: Practical Implications and Logical Relationships

The physical properties of **2-Chloro-3-fluoro-6-methylpyridine** are not abstract numbers; they are direct inputs into the logic of experimental design.

- Storage and Handling: As a solid, the compound is stable and easy to handle by weight. However, the reported flash point of ~55 °C[1] warrants caution. While the solid itself is not flammable, it should be stored away from ignition sources, and care should be taken when heating reactions containing it, especially if it sublimes.
- Synthetic Utility: The choice of solvent, dictated by the solubility profile, is critical. For reactions involving this intermediate, a solvent in which it is highly soluble will allow for a homogeneous reaction, leading to more predictable kinetics and often cleaner outcomes. Its density (~1.3 g/cm³) is higher than many common organic solvents, which can be a factor in phase separation during aqueous workups.

The following diagram illustrates the relationship between the compound's intrinsic properties and its practical application.



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Caption: Influence of Physical Properties on Application.

Conclusion

2-Chloro-3-fluoro-6-methylpyridine is a valuable synthetic intermediate whose utility is fundamentally linked to its physical properties. While literature provides a foundational dataset, this guide emphasizes the role of the bench scientist in rigorously verifying these parameters. The determination of an accurate melting range and a comprehensive solubility profile are critical, non-negotiable steps prior to use. By treating these properties not as static facts but as experimentally determined variables, researchers can ensure reproducibility, optimize reaction conditions, and accelerate the development of the next generation of therapeutics and advanced materials.

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